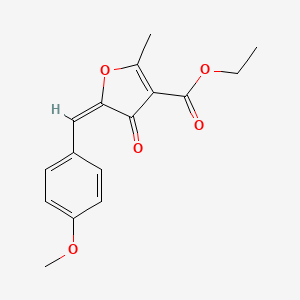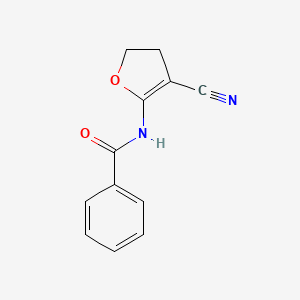
Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide: is an organic compound that features a cyano group attached to a dihydrofuran ring, which is further connected to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: The preparation of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide can be achieved through the cyanoacetylation of amines.
Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.
Major Products:
Oxidation: Products may include oxidized derivatives of the dihydrofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Heterocyclic Synthesis: The compound is used as a precursor in the synthesis of various heterocyclic compounds.
Nonlinear-Optical Chromophores: It is involved in the synthesis of chromophores with significant nonlinear optical properties.
Biology and Medicine:
Industry:
Wirkmechanismus
The mechanism of action of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the dihydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide: This compound shares a similar cyano group and heterocyclic structure but differs in the presence of a benzothiophene ring.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: These compounds have a similar dihydrofuran ring but feature additional cyano groups, enhancing their electron-withdrawing properties.
Uniqueness: N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide is unique due to its specific combination of a cyano group, dihydrofuran ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
98061-56-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
N-(4-cyano-2,3-dihydrofuran-5-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,14,15) |
InChI-Schlüssel |
ZZDGEANNPXFWTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=C1C#N)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


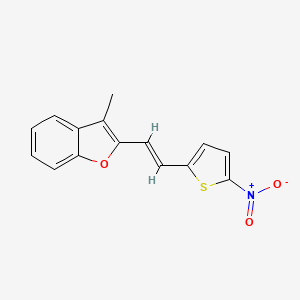
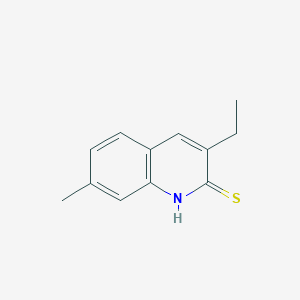


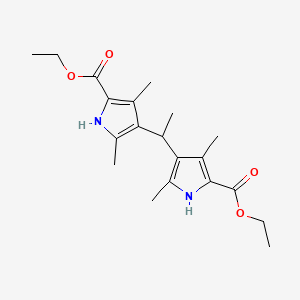
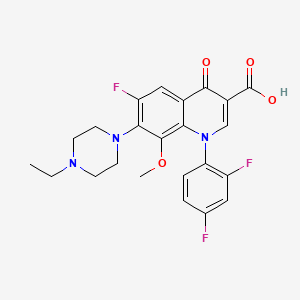
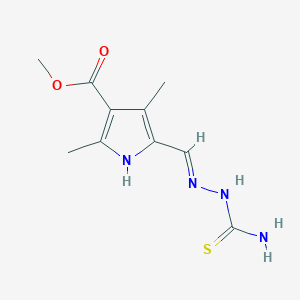
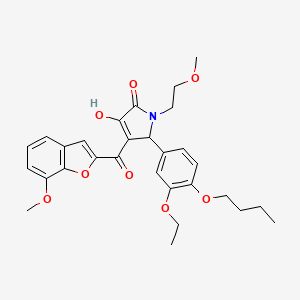
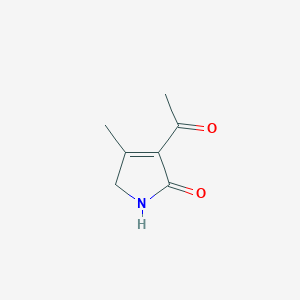
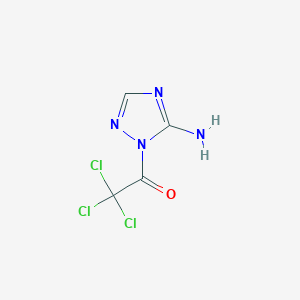
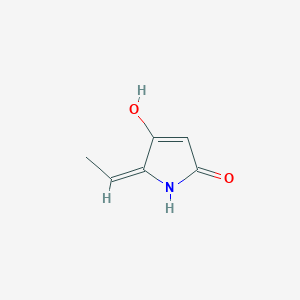
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)
